

Physical and chemical properties of 4-Chloro-7-methyl-1H-indole

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Compound of Interest

Compound Name: 4-Chloro-7-methyl-1H-indole

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An In-Depth Technical Guide to **4-Chloro-7-methyl-1H-indole**: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, from neurotransmitters to anticancer agents.^{[1][2]} Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. This technical guide provides a comprehensive overview of a specific substituted indole, **4-Chloro-7-methyl-1H-indole**, a versatile building block with significant potential in the synthesis of novel therapeutic agents.

This document delves into the core physicochemical properties, detailed synthetic protocols, and characteristic reactivity of **4-Chloro-7-methyl-1H-indole**. By providing a blend of theoretical principles and practical insights, this guide aims to empower researchers in leveraging this compound for the development of next-generation pharmaceuticals.

Physicochemical Properties of 4-Chloro-7-methyl-1H-indole

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis and drug development. This section outlines the key

characteristics of **4-Chloro-7-methyl-1H-indole**.

Core Molecular Attributes

The fundamental properties of **4-Chloro-7-methyl-1H-indole** are summarized in the table below, providing a quick reference for molecular weight, formula, and registration numbers.[\[3\]](#)
[\[4\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₈ ClN	[3]
Molecular Weight	165.62 g/mol	[3] [4]
CAS Number	61258-70-6	[3]
IUPAC Name	4-chloro-7-methyl-1H-indole	[3]

Predicted Physicochemical Data

While experimental data for some properties are not extensively reported, computational models provide valuable estimates for parameters crucial in drug discovery, such as lipophilicity and polar surface area.

Property	Predicted Value	Source
XLogP3-AA	3	[4]
Topological Polar Surface Area	15.8 Å ²	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	0	[4]
Rotatable Bond Count	0	[4]

Solubility Profile

Based on its chemical structure—a largely nonpolar indole core with a halogen substituent—**4-Chloro-7-methyl-1H-indole** is expected to exhibit poor solubility in water but good solubility in common organic solvents. This is a critical consideration for reaction setup, purification, and formulation.

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Polar Aprotic	DMSO, DMF, Acetonitrile	High	Strong dipole-dipole interactions can solvate the indole ring. [5]
Polar Protic	Methanol, Ethanol	Moderate	Capable of hydrogen bonding with the indole N-H group.[5]
Nonpolar	Toluene, Hexane	Moderate to High	"Like dissolves like" principle; favorable van der Waals interactions.
Chlorinated	Dichloromethane, Chloroform	High	Good solvation for a wide range of organic compounds.
Aqueous	Water	Low	The hydrophobic indole backbone limits solubility.

Spectroscopic Characterization

Unambiguous structural elucidation is critical in chemical synthesis. This section details the expected spectroscopic data for **4-Chloro-7-methyl-1H-indole** based on available information for the parent compound and closely related analogs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The expected chemical shifts for **4-Chloro-7-methyl-1H-indole** are presented below.

¹H NMR (Expected Chemical Shifts in CDCl₃)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H	~8.1 (broad)	s	-
H2	~7.2	t	~2.5
H3	~6.6	t	~2.5
H5	~7.0	d	~8.0
H6	~6.9	d	~8.0
-CH ₃	~2.5	s	-

¹³C NMR (Expected Chemical Shifts in CDCl₃)

Carbon	Chemical Shift (δ, ppm)
C2	~124
C3	~101
C3a	~128
C4	~125 (bearing Cl)
C5	~121
C6	~120
C7	~118 (bearing CH ₃)
C7a	~135
-CH ₃	~16

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for **4-Chloro-7-methyl-1H-indole** are tabulated below.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3400-3300	Medium, sharp
Aromatic C-H Stretch	3100-3000	Medium
Aliphatic C-H Stretch	2950-2850	Medium
C=C Aromatic Ring Stretch	1600-1450	Medium to Strong
C-N Stretch	1350-1250	Medium
C-Cl Stretch	800-600	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Chloro-7-methyl-1H-indole**, the molecular ion peak (M⁺) would be observed at m/z 165, with a characteristic M+2 peak at m/z 167 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.

Expected Fragmentation Pattern:

- Loss of HCl: A peak at m/z 129 corresponding to the loss of a hydrogen and a chlorine atom.
- Loss of CH₃: A peak at m/z 150 corresponding to the loss of the methyl group.
- Retro-Diels-Alder: Fragmentation of the pyrrole ring can lead to various smaller fragments.

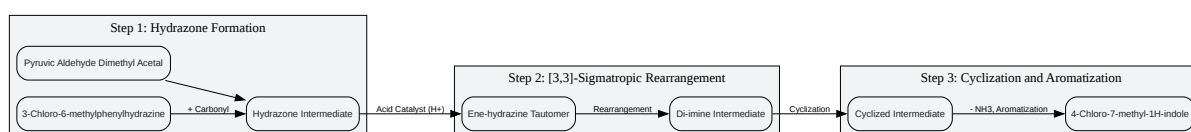
Synthesis of 4-Chloro-7-methyl-1H-indole

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from phenylhydrazines and carbonyl compounds under acidic conditions.^{[1][6]} This section

outlines a detailed protocol for the synthesis of **4-Chloro-7-methyl-1H-indole** via this classic reaction.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a [6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.^[1]



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Figure 1: General workflow of the Fischer indole synthesis.

Experimental Protocol

Materials:

- 3-Chloro-6-methylphenylhydrazine hydrochloride
- Pyruvic aldehyde dimethyl acetal
- Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

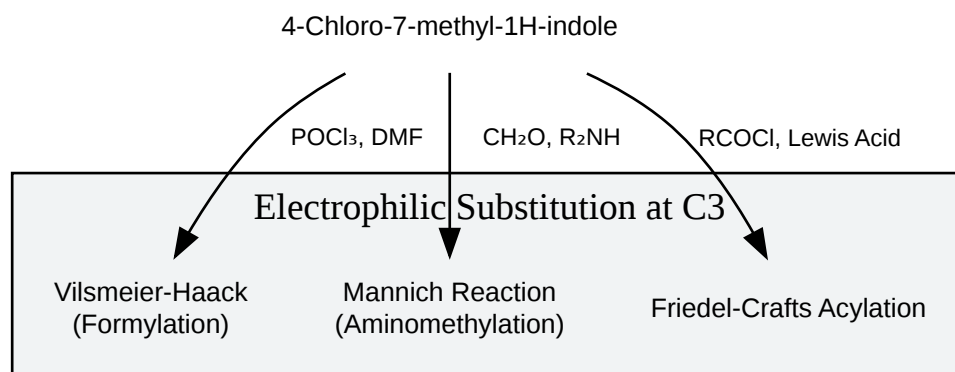
- **Hydrazone Formation:** To a solution of 3-chloro-6-methylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add pyruvic aldehyde dimethyl acetal. The reaction is typically stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).
- **Indolization:** The solvent is removed under reduced pressure, and the crude hydrazone is added to the acid catalyst (e.g., preheated polyphosphoric acid) at an elevated temperature (typically 80-120 °C). The reaction mixture is stirred vigorously for a specified time until the cyclization is complete (monitored by TLC).
- **Work-up:** The reaction mixture is cooled to room temperature and then carefully poured into a mixture of ice and water. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent such as ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure **4-Chloro-7-methyl-1H-indole**.

Chemical Reactivity and Derivatization

The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The presence of the chloro and methyl substituents on the benzene ring of **4-Chloro-7-methyl-1H-indole** influences its reactivity profile.

Electrophilic Aromatic Substitution

The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic substitution.[7][8][9][10][11]



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Figure 2: Common electrophilic substitution reactions at the C3 position of the indole ring.

- Vilsmeier-Haack Reaction: Formylation at the C3 position can be achieved using the Vilsmeier reagent (POCl_3/DMF), yielding **4-chloro-7-methyl-1H-indole-3-carbaldehyde**, a key intermediate for further functionalization.[2][12][13][14]
- Mannich Reaction: Reaction with formaldehyde and a secondary amine affords the corresponding gramine derivative, which is a versatile precursor for introducing various substituents at the C3-methyl position.
- Friedel-Crafts Acylation: Acylation at C3 can be accomplished using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

N-Functionalization

The nitrogen atom of the indole ring can be functionalized through various reactions.

- N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) followed by reaction with an alkyl halide to introduce an alkyl group.[3][15][16][17] This modification is often crucial for modulating the biological activity of indole-based compounds.

- N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl groups at the nitrogen position.
- N-Sulfonylation/Acylation: The nitrogen can be protected with sulfonyl or acyl groups to modify its reactivity and electronic properties.

Applications in Drug Discovery and Development

Substituted indoles are prevalent in a wide range of pharmaceuticals due to their ability to interact with various biological targets. **4-Chloro-7-methyl-1H-indole** serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications in areas such as:

- Oncology: As precursors to kinase inhibitors and other anticancer agents.[\[1\]](#)
- Central Nervous System (CNS) Disorders: For the development of agonists or antagonists for various receptors.
- Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

The specific substitution pattern of **4-Chloro-7-methyl-1H-indole** offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the pharmacological profile of lead compounds.

Safety and Handling

4-Chloro-7-methyl-1H-indole is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.

- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical assistance.

Conclusion

4-Chloro-7-methyl-1H-indole is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the development of novel bioactive molecules. This technical guide has provided a comprehensive overview of its key characteristics, a detailed synthetic protocol, and an exploration of its chemical reactivity, offering a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.

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